1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1314776-50-5
VCID: VC0172718
InChI: InChI=1S/C10H7BrClN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2
SMILES: C1CC1(C#N)C2=CC(=C(C=C2)Br)Cl
Molecular Formula: C10H7BrClN
Molecular Weight: 256.527

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile

CAS No.: 1314776-50-5

Cat. No.: VC0172718

Molecular Formula: C10H7BrClN

Molecular Weight: 256.527

* For research use only. Not for human or veterinary use.

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile - 1314776-50-5

Specification

CAS No. 1314776-50-5
Molecular Formula C10H7BrClN
Molecular Weight 256.527
IUPAC Name 1-(4-bromo-3-chlorophenyl)cyclopropane-1-carbonitrile
Standard InChI InChI=1S/C10H7BrClN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2
Standard InChI Key BGXVQYBQBYXGKL-UHFFFAOYSA-N
SMILES C1CC1(C#N)C2=CC(=C(C=C2)Br)Cl

Introduction

Chemical Identity and Structural Properties

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile is characterized by its distinctive molecular architecture featuring a cyclopropane ring with a carbonitrile functional group attached to a phenyl ring that bears bromine and chlorine substituents. The compound's fundamental chemical and physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile

PropertyValue
Chemical FormulaC₁₀H₇BrClN
Molecular Weight256.53 g/mol
CAS Number1314776-50-5
IUPAC Name1-(4-bromo-3-chlorophenyl)cyclopropane-1-carbonitrile
AppearancePowder
Standard InChIInChI=1S/C10H7BrClN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2
InChI KeyBGXVQYBQBYXGKL-UHFFFAOYSA-N
SMILESC1CC1(C#N)C2=CC(=C(C=C2)Br)Cl

The compound's structure features a cyclopropane ring directly connected to a carbon atom bearing a nitrile group (-C≡N) and a 4-bromo-3-chlorophenyl moiety. This distinctive arrangement contributes to the compound's unique reactivity profile and potential applications.

The three-membered cyclopropane ring introduces significant ring strain, which enhances the reactivity of the molecule. This strain arises from the forced 60° bond angles in the cyclopropane ring, which deviate substantially from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. The presence of both electron-withdrawing halogen substituents (bromine and chlorine) on the phenyl ring further influences the electronic distribution within the molecule .

Synthetic Methodologies

The synthesis of 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile can be accomplished through several methodologies, each with distinct advantages and limitations. Understanding these synthetic routes is crucial for optimizing production and ensuring high-quality yields.

Cyclopropanation Reactions

The most common approach involves cyclopropanation of appropriate precursors. This typically follows a multi-step process:

  • Preparation of a suitable 4-bromo-3-chlorophenyl precursor

  • Introduction of the nitrile group

  • Formation of the cyclopropane ring via cycloaddition

These reactions often utilize transition metal catalysts, such as palladium or copper complexes, to facilitate the cyclopropanation step. The reaction conditions must be carefully controlled to minimize side reactions and optimize yield.

Alternative Synthetic Routes

Alternative synthetic pathways may involve:

  • Nucleophilic substitution reactions starting with halogenated cyclopropane derivatives

  • Suzuki-Miyaura coupling reactions for introducing the halogenated phenyl group

  • Direct functionalization of pre-formed cyclopropane rings

The choice of synthetic route typically depends on reagent availability, desired scale, and specific application requirements. Industrial production methods likely employ optimized versions of these synthetic approaches, with modifications to improve efficiency and reduce costs .

Chemical Reactivity

The reactivity of 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile is influenced by three key structural elements: the strained cyclopropane ring, the reactive nitrile group, and the halogenated phenyl ring. These features enable various chemical transformations that make the compound valuable in organic synthesis.

Reactions Involving the Cyclopropane Ring

The strained cyclopropane ring is susceptible to ring-opening reactions under various conditions:

  • Acid-catalyzed ring opening can lead to linear or branched products

  • Nucleophilic attack can result in ring expansion

  • Thermal reactions may induce rearrangement of the cyclopropane structure

These transformations allow for the creation of diverse molecular scaffolds from this single precursor compound.

Nitrile Group Transformations

The carbonitrile functional group can undergo numerous reactions:

  • Hydrolysis to carboxylic acids or amides

  • Reduction to primary amines

  • Addition reactions with nucleophiles

  • Cycloaddition reactions leading to heterocyclic compounds

The presence of the nitrile group makes this compound particularly useful in the synthesis of pharmaceutically relevant compounds containing nitrogen-based functional groups .

Halogen Substitution Reactions

The bromine and chlorine atoms on the phenyl ring provide sites for further functionalization:

  • Metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Stille)

  • Nucleophilic aromatic substitution

  • Halogen-metal exchange reactions

  • Directed ortho-metallation

These reactions allow for extensive modification of the aromatic portion of the molecule, enabling access to a wide range of derivatives with potentially enhanced biological activities .

Applications in Scientific Research

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile has found applications across multiple scientific disciplines, particularly in organic synthesis and medicinal chemistry research.

Building Block in Organic Synthesis

The compound serves as a versatile building block for the construction of more complex molecular architectures due to its multiple reactive sites. Synthetic chemists utilize this compound to:

  • Generate diverse cyclopropane derivatives

  • Produce functionalized aromatic compounds

  • Create carbocyclic and heterocyclic ring systems

  • Develop novel synthetic methodologies

Its unique structure makes it valuable in exploring new reaction pathways and synthesis strategies .

Medicinal Chemistry Applications

In medicinal chemistry, the compound plays important roles in:

  • Structure-activity relationship studies

  • Drug candidate development

  • Pharmacological research on cyclopropane-containing compounds

  • Design of enzyme inhibitors and receptor modulators

The presence of the cyclopropane moiety can confer favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability and improved membrane permeability.

Materials Science Research

Though less extensively documented, applications in materials science may include:

  • Development of specialty polymers

  • Creation of functional materials with specific electronic properties

  • Research into halogenated organic semiconductors

  • Structure-property relationship studies in molecular materials

The unique electronic properties imparted by the halogen substituents and cyclopropane ring make this compound potentially valuable in materials research contexts .

Biological Activity Profile

While specific biological activity data for 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile is limited in the available literature, structural analysis suggests potential activity patterns based on its molecular features.

Structure-Activity Relationships

Comparison with structurally related compounds suggests that:

  • The position and nature of halogen substituents significantly impact biological activity

  • The presence of the cyclopropane ring can enhance binding affinity to certain targets

  • The nitrile group may confer specific interactions with catalytic sites in enzymes

  • Small modifications to this core structure could dramatically alter biological activity profiles

Such structure-activity insights are valuable for rational drug design and optimization of lead compounds .

Comparative Analysis with Structural Analogs

Understanding the relationship between 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile and its structural analogs provides valuable insights into how subtle structural changes affect chemical and biological properties.

Table 2: Comparison of 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile with Structural Analogs

CompoundStructural DifferencePotential Impact on Properties
1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrileCyclobutane vs. cyclopropane ringReduced ring strain; different conformational properties
1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acidCarboxylic acid vs. nitrile groupDifferent hydrogen bonding profile; altered reactivity and solubility
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrileFluorine vs. chlorine substituentDifferent electronic properties; altered metabolic stability
1-(4-Bromo-3-chlorophenyl)cyclopropan-1-olHydroxyl vs. nitrile groupEnhanced hydrogen bonding capacity; different reactivity profile

This comparative analysis highlights how seemingly minor structural modifications can potentially lead to significant changes in chemical reactivity, physical properties, and biological activity. Such structure-property relationships are essential for rational design in medicinal chemistry and materials science applications .

ParameterTypical Specification
Purity≥96%
FormPowder
Storage ConditionsRoom temperature, protected from moisture
PackagingVarious sizes from mg to gram quantities
Common Catalog DesignationsVarious supplier-specific codes

Users should verify current availability, pricing, and specifications directly with suppliers as these may change over time .

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